molecular formula C10H20N2 B13208146 1-Cyclobutyl-2-ethylpiperazine

1-Cyclobutyl-2-ethylpiperazine

Cat. No.: B13208146
M. Wt: 168.28 g/mol
InChI Key: JKQZFLSKRDJBGZ-UHFFFAOYSA-N
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Description

1-Cyclobutyl-2-ethylpiperazine is an organic compound that belongs to the piperazine family Piperazines are a class of chemical compounds characterized by a six-membered ring containing two nitrogen atoms at opposite positions

Chemical Reactions Analysis

Types of Reactions

1-Cyclobutyl-2-ethylpiperazine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include sulfonium salts, aziridines, and alkynes . The conditions for these reactions often involve the use of palladium catalysts, visible light, and base-free environments .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the cyclization of 1,2-diamine derivatives with sulfonium salts can lead to the formation of protected piperazines .

Scientific Research Applications

1-Cyclobutyl-2-ethylpiperazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Cyclobutyl-2-ethylpiperazine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to act as a hydrogen bond donor/acceptor, which enhances its interactions with receptors and increases its water solubility and bioavailability . The presence of the cyclobutyl and ethyl groups further modulates its pharmacokinetic and pharmacodynamic properties.

Comparison with Similar Compounds

Similar Compounds

    Piperazine: A six-membered ring containing two nitrogen atoms at opposite positions.

    N-Boc piperazine: A derivative of piperazine with a tert-butyl carbamate group.

    2-Substituted piperazines: Piperazines with various substituents at the 2-position.

Uniqueness

1-Cyclobutyl-2-ethylpiperazine is unique due to the presence of both a cyclobutyl group and an ethyl group attached to the piperazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H20N2

Molecular Weight

168.28 g/mol

IUPAC Name

1-cyclobutyl-2-ethylpiperazine

InChI

InChI=1S/C10H20N2/c1-2-9-8-11-6-7-12(9)10-4-3-5-10/h9-11H,2-8H2,1H3

InChI Key

JKQZFLSKRDJBGZ-UHFFFAOYSA-N

Canonical SMILES

CCC1CNCCN1C2CCC2

Origin of Product

United States

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